
1,4-Diacetoxy-2-butyne
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-Diacetoxy-2-butyne and related derivatives involves several approaches. Microwave-assisted Cu(I)-catalyzed synthesis is utilized for generating unsymmetrical 1,4-diamino-2-butynes via cross-A3-coupling/decarboxylative coupling processes (Xianjun Xu et al., 2021). Additionally, the synthesis from 1,4-dichloro-2-butyne via 1,4-diazido-2-butyne and subsequent derivatization has been reported (T. Curran et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives like 1,4-diamino-2-butyne has been elucidated through techniques such as 1H NMR spectroscopy, indicating a C2-symmetric turn conformation supported by intramolecular hydrogen bonds (T. Curran et al., 2005). Raman spectrum investigation provides insights into the structural dynamics of 2-butyne-1,4-diol derivatives, highlighting the existence of cisoid and transoid forms (M. I. Batuev et al., 1960).
Chemical Reactions and Properties
Chemical reactions involving 1,4-Diacetoxy-2-butyne derivatives are diverse. The compound participates in reactions such as the Cu(I)-catalyzed A3-coupling/decarboxylative coupling for the synthesis of 1,4-diamino-2-butynes (H. Feng et al., 2012). Additionally, its derivatives have been explored for the synthesis of natural products or biologically interesting compounds, leveraging the conformational rigidity and chirality of the diacetal backbone (E. Lence et al., 2008).
Physical Properties Analysis
The physical properties of 1,4-Diacetoxy-2-butyne and its derivatives are closely tied to their molecular structure. For example, the synthesis and properties of 1,4-dichloro-2-butyne have been studied, including boiling point determination and UV property analysis (Ni Xian et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-Diacetoxy-2-butyne derivatives are characterized by their reactivity and the formation of complexes with metals. For instance, complexes of 1,4-dis(4-pyridyl)butadiyne with cobalt, nickel, and copper have been prepared, showcasing the solubility, spectral, and magnetic properties of these compounds (J. R. Allan et al., 1988).
Applications De Recherche Scientifique
Inhibition of Diamine Oxidase in Plants
1,4-Diamino-2-butyne acts as a mechanism-based inhibitor of diamine oxidase in pea cotyledons, leading to a time-dependent loss of enzyme activity. This inhibition is not reversible through gel filtration, indicating a potential application in studying plant biochemistry and enzyme interactions (Peč & Frébort, 1992).
Drug Discovery and Synthesis
Bis(amino acid) derivatives of 1,4-diamino-2-butyne exhibit a C2-symmetric turn conformation with two intramolecular hydrogen bonds, presenting potential opportunities for new drug discovery and synthesis (Curran, Marques, & Silva, 2005).
Enzyme Inactivation Mechanism
2-Butyne-1,4-diamine (DABI) inactivates enzymes by binding to essential nucleophilic residues in the enzyme active site, forming a bound pyrrole and producing an inactive enzyme. This mechanism is crucial for understanding enzyme inhibition and for the development of enzyme inhibitors (Frébort et al., 2000).
Catalysis in Hydrogenation Reactions
Selective hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol over Raney® nickel catalysts highlights the potential of 1,4-Diacetoxy-2-butyne in catalytic processes, particularly in the production of important chemical intermediates (Tanielyan et al., 2010).
Chemical Behavior in Solutions
The chemical behavior of 2-Butyne-1,4-diol in solutions, particularly in zinc electro-winning processes, is not fully understood, indicating a need for further research in this area. This diol is a technical grade product containing monomer, dimer, and possibly trimer (D'Amboise, Mathieu, & Piron, 1988).
Molecular Structure Analysis
1,4-Dichloro-2-butyne has been studied for its molecular structure, revealing a longer C-Cl distance than carbon tetrachloride and a specific angle between C-C-Cl and C-Cl-Cl (Kuchitsu, 1957).
Safety And Hazards
Propriétés
IUPAC Name |
4-acetyloxybut-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883697 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetoxy-2-butyne | |
CAS RN |
1573-17-7 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxy-2-butyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-2-yne-1,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Diacetoxy-2-butyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2RUC6Y44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



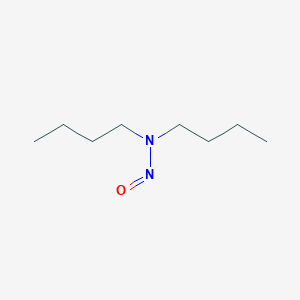
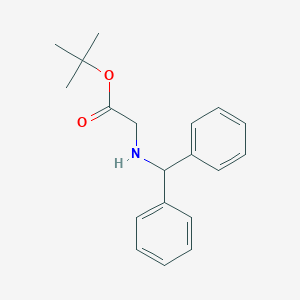
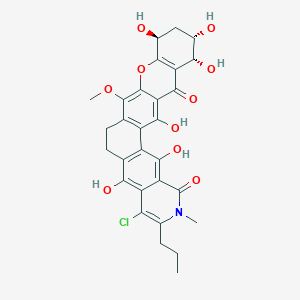
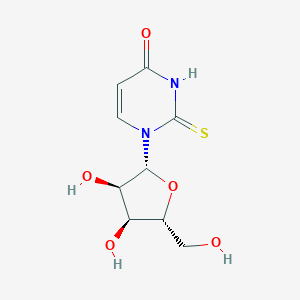
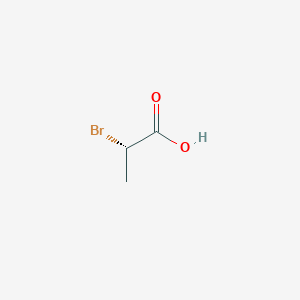
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
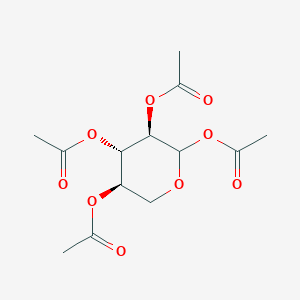
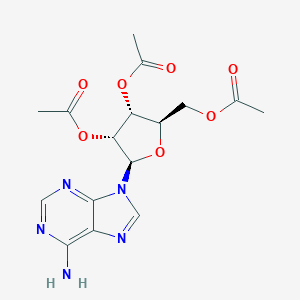
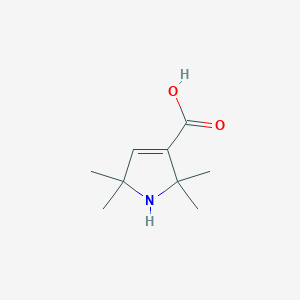
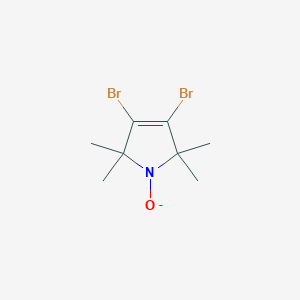
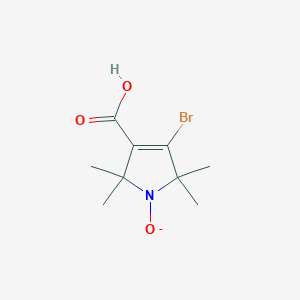
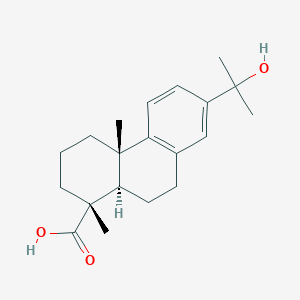
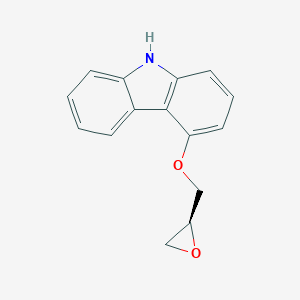
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)